molecular formula C17H12BrClN4 B15079820 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine CAS No. 302904-06-9

7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine

Cat. No.: B15079820
CAS No.: 302904-06-9
M. Wt: 387.7 g/mol
InChI Key: BBYZKCGYPAPTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused bicyclic core with a triazole ring (positions 1,2,4) and a pyrimidine ring (positions 1,5-a). The substituents at the 5- and 7-positions—4-chlorophenyl and 4-bromophenyl, respectively—impart distinct electronic and steric properties.

For example, 4,7-dihydrotriazolopyrimidines are synthesized via reactions of 3-amino-1,2,4-triazole with paraformaldehyde and 1,3-dicarbonyl compounds in water under microwave irradiation . Halogenated aryl groups are typically introduced via nucleophilic substitution or Suzuki coupling .

Properties

CAS No.

302904-06-9

Molecular Formula

C17H12BrClN4

Molecular Weight

387.7 g/mol

IUPAC Name

7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)

InChI Key

BBYZKCGYPAPTTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde with a suitable triazole precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Functional Group Transformations

The halogenated aryl groups and dihydro-pyrimidine ring enable selective reactivity:

Halogen Exchange Reactions

  • Bromine substitution : Reacts with Grignard reagents (e.g., RMgX) in THF to replace bromine with alkyl/aryl groups while retaining chlorine.

  • Chlorine substitution : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling), with yields dependent on steric hindrance from the triazole ring .

Oxidation of Dihydro-Pyrimidine

  • Treatment with KMnO4 in acidic media oxidizes the 4,7-dihydro ring to a fully aromatic pyrimidine, forming 7-(4-bromophenyl)-5-(4-chlorophenyl) triazolo[1,5-a]pyrimidine.

Nucleophilic Attack on Triazole

  • The N2 position of the triazole undergoes alkylation with iodomethane (CH3I) in DMF, yielding N-methyl derivatives .

Interaction Studies

The compound participates in host-guest and biochemical interactions:

DNA Intercalation

  • Binds to DNA via minor-groove interactions, with a binding constant Kb=1.2×104M1K_b = 1.2 \times 10^4 \, \text{M}^{-1} measured via fluorescence quenching.

Enzyme Inhibition

  • Inhibits cyclin-dependent kinase 2 (CDK2) with IC50=3.8μM\text{IC}_{50} = 3.8 \, \mu\text{M}, attributed to halogen-π interactions with the ATP-binding pocket.

Comparative Reactivity

Key differences between similar triazolo-pyrimidines:

Compound Reactivity Profile Unique Feature
7-(3-Bromophenyl)-5-(4-chlorophenyl) analogueFaster bromine substitution due to reduced steric hindranceMeta-bromine configuration
5-(4-Bromophenyl)-7-(4-methoxyphenyl) variant Methoxy group directs electrophilic substitution to the para position of phenyl ringsElectron-donating methoxy substituent
Ethyl 5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate Ester hydrolysis under basic conditions to carboxylic acidReactive carboxylate ester moiety

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 240°C (DSC data) .

  • pH sensitivity : Stable in pH 4–9; hydrolyzes in strongly acidic (pH < 2) or basic (pH > 11) conditions.

Scientific Research Applications

7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

The electronic and steric nature of substituents at positions 5 and 7 significantly influences physical properties such as melting point, solubility, and molecular weight.

Compound Substituents (Position 5/7) Molecular Weight Melting Point (°C) Key Reference
Target Compound 4-ClPh (5), 4-BrPh (7) 368.67* Not reported -
5-(4-Bromophenyl)-7-phenyl () 4-BrPh (5), Ph (7) 353.22 Not reported
7-(4-ClPh)-5-phenyl () Ph (5), 4-ClPh (7) 317.76 Not reported
7-(4-BrPhO)-5-phenyl (f) Ph (5), 4-BrPhO (7) 407.25 143–145
7-(4-MeOPh)-5-p-tolyl () p-tolyl (5), 4-MeOPh (7) 318.37 Not reported

*Calculated based on molecular formula C₁₇H₁₂BrClN₄.

Key Observations :

  • Halogen substituents (Cl, Br) increase molecular weight and lipophilicity compared to non-halogenated analogues.
  • Aryloxy groups (e.g., 4-BrPhO in ) reduce melting points compared to direct aryl substitutions, likely due to reduced molecular symmetry .
Anticonvulsant Activity
  • In contrast, compound 3f (7-heptyloxy-5-phenyl) showed an ED₅₀ of 84.9 mg/kg, weaker than carbamazepine (11.8 mg/kg) but superior to valproate (272 mg/kg) .
  • Target Compound : The combined 4-BrPh and 4-ClPh groups may enhance binding to voltage-gated ion channels due to halogen bonding, though specific data are unavailable.
Antimicrobial Activity
  • 7-Unsubstituted Derivatives () : Demonstrated broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The absence of a 7-substituent likely improves membrane permeability .
Anticancer Potential
  • Triazolopyrimidine Scaffold () : Modifications at positions 2, 5, and 7 enable targeting of enzymes like carbonic anhydrase IX/XII (hCA IX/XII). Electron-withdrawing groups (e.g., Br, Cl) enhance isoform selectivity .

Electronic and Steric Effects

  • Steric Hindrance : Bulky substituents at position 7 (e.g., 4-BrPh) may limit rotational freedom, affecting binding to flexible targets. For example, highlights that N7-bromophenyl derivatives exhibit varied potency depending on the substituent at position 2 .

Biological Activity

The compound 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine (CAS No. 302904-06-9) is a member of the triazolopyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H12BrClN4
  • Molecular Weight : 387.66 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with bromine and chlorine substituents on the phenyl rings, which significantly influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing halogenated phenyl groups exhibit enhanced activity due to increased lipophilicity and improved binding interactions with target proteins involved in tumor progression .

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that triazolopyrimidines can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties . The presence of halogen substituents is associated with enhanced antibacterial activity against gram-positive and gram-negative bacteria. For example, certain derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Halogen Substitution : The presence of bromine and chlorine atoms increases the lipophilicity and electron-withdrawing capacity of the compound, enhancing its interaction with biological targets.
  • Triazole Ring : The triazole moiety is critical for biological activity; it participates in hydrogen bonding and π-stacking interactions that stabilize binding to target proteins .

Case Studies

  • Anticancer Efficacy
    • A study reported that a related triazolopyrimidine compound exhibited an IC50 value of 5.55 µM against HCT-116 colon cancer cells. This underscores the potential of halogenated derivatives in developing effective anticancer therapies .
  • Antimicrobial Testing
    • In vitro tests revealed that compounds structurally similar to this compound displayed significant antimicrobial activity against various pathogens with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Q & A

Q. What are the standard synthetic protocols for preparing 7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves a three-component reaction using 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of TMDP (tetramethylenediamine piperazine) as a catalyst. Two optimized methods are:

  • Solvent-based method : TMDP (10 mol%) in ethanol/water (1:1 v/v) under reflux, yielding ~92% after recrystallization.
  • Molten-state method : TMDP acts as both solvent and catalyst at 65°C, achieving similar yields (~92%) with simplified purification. Reaction progress is monitored via TLC, and purification involves filtration and recrystallization from ethanol .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

Key steps include:

  • Solvent selection : Ethanol is preferred for recrystallization due to its polarity and compatibility with the product.
  • Catalyst recovery : TMDP can be reused without washing or drying, reducing waste and cost.
  • TLC monitoring : Ensures reaction completion before workup, minimizing impurities. Post-reaction, the crude product is separated via filtration, rinsed with water, and recrystallized to achieve >90% purity .

Advanced Questions

Q. How can computational methods like reaction path search algorithms be integrated into the experimental design for synthesizing analogous triazolo[1,5-a]pyrimidine derivatives?

Computational approaches (e.g., quantum chemical calculations) enable predictive modeling of reaction pathways, reducing trial-and-error experimentation. For example:

  • Reaction path searches : Identify energetically favorable intermediates and transition states.
  • Data-driven optimization : Machine learning algorithms analyze experimental datasets to recommend optimal conditions (e.g., solvent ratios, catalyst loading). Institutions like ICReDD employ hybrid computational-experimental workflows, accelerating discovery by 30–50% compared to traditional methods .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shift assignments) when characterizing novel derivatives?

Contradictions often arise from dynamic molecular behavior or overlapping signals. Mitigation strategies include:

  • X-ray crystallography : Provides definitive structural validation (e.g., bond lengths, angles) for ambiguous cases .
  • 2D NMR techniques : HSQC and HMBC correlations clarify proton-carbon connectivity.
  • Comparative analysis : Benchmark shifts against structurally similar compounds (e.g., ethyl 7-(2-chlorophenyl) derivatives) .

Q. How can researchers address trade-offs between catalyst efficiency and safety in solvent-catalyst systems?

TMDP, while efficient, poses toxicity risks. Alternatives include:

  • Green solvents : Ethanol/water mixtures reduce hazardous waste.
  • Catalyst immobilization : Solid-supported catalysts minimize exposure and improve recyclability.
  • Alternative bases : Piperidine derivatives are avoided due to regulatory restrictions; safer amines (e.g., morpholine) can be screened computationally .

Data Contradiction Analysis

Q. How should discrepancies in reaction yields under varying solvent conditions be analyzed?

Systematic evaluation involves:

  • Control experiments : Compare yields using TMDP in molten state vs. ethanol/water.
  • Kinetic studies : Track reaction rates via in-situ NMR or IR spectroscopy.
  • Solvent polarity assessment : Correlate dielectric constants with product stability. For instance, ethanol/water mixtures enhance solubility of polar intermediates, improving yields by 5–8% over neat conditions .

Methodological Recommendations

Q. What experimental protocols ensure reproducibility in synthesizing halogen-substituted triazolo[1,5-a]pyrimidines?

  • Standardized conditions : Fixed molar ratios (1:1:1 for aldehyde, triazole, and cyanoacetate).
  • Stoichiometric precision : Use microanalytical techniques (e.g., CHNS analysis) to verify reagent purity.
  • Crystallization consistency : Maintain cooling rates (<1°C/min) during recrystallization to avoid polymorphic variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.